molecular formula C9H8N2O B1626191 6-Methyl-1,5-naphthyridin-2-ol CAS No. 764717-60-4

6-Methyl-1,5-naphthyridin-2-ol

Cat. No. B1626191
CAS RN: 764717-60-4
M. Wt: 160.17 g/mol
InChI Key: VVEGURRPTDBLHJ-UHFFFAOYSA-N
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Description

6-Methyl-1,5-naphthyridin-2-ol (6-MN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of naphthyridine, a heterocyclic compound that is composed of an aromatic six-membered ring with a nitrogen atom at the 2-position. 6-MN is a highly versatile compound that is used in a variety of research studies, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, including derivatives like “6-Methyl-1,5-naphthyridin-2-ol”, have shown promise in anticancer research. They exhibit a range of biological activities that can be harnessed to target cancer cells. For instance, they may interfere with cell proliferation and survival pathways, making them potential candidates for cancer therapeutics .

Anti-HIV Activity

Compounds in the 1,6-naphthyridine family have been explored for their anti-HIV properties. Their structure allows them to interact with viral components, potentially inhibiting the replication of the HIV virus within host cells .

Antimicrobial Effects

The antimicrobial potential of 1,6-naphthyridines is another area of interest. These compounds could be used to develop new antibiotics that target resistant strains of bacteria .

Analgesic and Anti-inflammatory Uses

Research has indicated that 1,6-naphthyridines may possess analgesic and anti-inflammatory activities. This could lead to the development of new pain relief medications that work by reducing inflammation and interrupting pain signals .

Antioxidant Applications

The antioxidant capacity of 1,6-naphthyridines suggests they could protect cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

PARP Inhibition for Oncology

Some derivatives of 1,5-naphthyridines are being investigated for their ability to inhibit Poly-ADP-ribose-polymerase (PARP), which is a promising approach in treating certain types of cancers, particularly those with BRCA mutations .

Synthetic Strategies and Reactivity

The synthesis and reactivity of 1,5-naphthyridines are crucial for their application in medicinal chemistry. Advances in synthetic methods can lead to more efficient production and potentially new therapeutic agents .

Biochemical Research Tools

Fused 1,5-naphthyridines have been used as synthetic tools in biochemical research. They can serve as complex ligands in various biochemical assays or as probes to study biological processes .

Future Directions

The future directions for research on “6-Methyl-1,5-naphthyridin-2-ol” and related compounds could involve further exploration of their synthesis, reactivity, and biological activity . Given their wide range of biological activities, these compounds could have potential applications in medicinal chemistry .

properties

IUPAC Name

6-methyl-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(10-6)4-5-9(12)11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGURRPTDBLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459363
Record name 6-Methyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,5-naphthyridin-2-ol

CAS RN

764717-60-4
Record name 6-Methyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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